molecular formula C8H8FNO B8721398 Methyl 4-fluorobenzimidate

Methyl 4-fluorobenzimidate

Cat. No.: B8721398
M. Wt: 153.15 g/mol
InChI Key: DQIDDKYASUXYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluorobenzimidate (C₈H₈FNO₂) is an imidate ester characterized by a fluorine substituent at the para position of the benzene ring and an imidate group (–O–C=N–O–) attached to the aromatic system. This compound is of interest in organic synthesis, particularly in the formation of heterocycles and as a precursor for pharmaceuticals.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

methyl 4-fluorobenzenecarboximidate

InChI

InChI=1S/C8H8FNO/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,1H3

InChI Key

DQIDDKYASUXYIF-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-fluorobenzimidate to structurally or functionally related compounds identified in the evidence, focusing on synthesis, spectral properties, and physicochemical characteristics.

Structural Analogues

Compound Name Structure/Functional Groups Molecular Formula Molar Mass (g/mol) Key Features
This compound Benzimidate ester with para-fluoro substituent C₈H₈FNO₂ 169.15 (theoretical) Imidate group (–O–C=N–O–) enhances nucleophilicity for cyclization reactions.
Methyl 4-chloro-2-fluorobenzoate Benzoate ester with chloro (para) and fluoro (ortho) substituents C₈H₆ClFO₂ 188.58 Halogenated aromatic ester; Cl and F substituents influence electronic effects.
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Fluorophenyl group, ethyl ester, and methoxyphenyl substituent C₂₀H₂₁FN₂O₃ 344.39 Fluorine enhances lipophilicity; used in condensation reactions.
4-(Trifluoromethyl)benzamidine hydrochloride Benzamidine with trifluoromethyl group C₈H₇F₃N₂·HCl 224.61 Amidines exhibit strong hydrogen-bonding capacity; trifluoromethyl increases metabolic stability.

Spectroscopic Properties

  • This compound : Expected IR peaks include C=N (1650–1600 cm⁻¹) and C–O (1250–1050 cm⁻¹). ¹H NMR would show aromatic protons (δ 7.0–8.0 ppm) and methyl singlet (δ 3.8–4.0 ppm).
  • Methyl shikimate : ¹H NMR shows peaks for methyl ester (δ 3.7 ppm) and olefinic protons (δ 5.8–6.2 ppm). HPLC analysis distinguishes it from impurities.
  • Ethyl 4-(2-fluorophenyl) derivative : IR shows N–H (3300 cm⁻¹), C=O (1720 cm⁻¹), and C–O (1250 cm⁻¹). ¹H NMR confirms fluorophenyl protons (δ 7.2–7.6 ppm) and ethyl ester (δ 1.2–4.2 ppm).

Physicochemical and Functional Differences

Property This compound Methyl 4-chloro-2-fluorobenzoate 4-(Trifluoromethyl)benzamidine
Reactivity Nucleophilic imidate group Electrophilic aromatic substitution (Cl/F) Strong base due to amidine group
Lipophilicity (LogP) ~1.5 (estimated) ~2.3 (Cl/F increase hydrophobicity) ~2.8 (CF₃ enhances lipophilicity)
Thermal Stability Moderate (imidates hydrolyze) High (stable ester) High (ionic salt form)
Applications Heterocycle synthesis Intermediate in agrochemicals Protease inhibition studies

Key Research Findings and Limitations

  • Synthetic Challenges : Imidates like this compound are moisture-sensitive, requiring anhydrous conditions .
  • Fluorine Effects : Para-fluorine in aromatic systems enhances electron-withdrawing effects, directing electrophilic substitution and stabilizing intermediates .
  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Q & A

Q. What ethical and reproducibility standards apply to research on this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share synthetic protocols on repositories like Zenodo. For reproducibility, include step-by-step videos or interactive notebooks (Jupyter) alongside traditional methods .

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